1-Cyclobutylcyclopropan-1-ol
Description
1-Cyclobutylcyclopropan-1-ol is a bicyclic alcohol featuring a cyclopropane ring directly bonded to a cyclobutane moiety. The compound’s unique structure combines the high ring strain of cyclopropane (∼27 kcal/mol) with the slightly reduced strain of cyclobutane (∼26 kcal/mol), creating a sterically constrained system that influences its physicochemical behavior and reactivity .
Properties
IUPAC Name |
1-cyclobutylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7(4-5-7)6-2-1-3-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANTGIDFSHTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 1-cyclobutylcyclopropan-1-ol with key analogs, highlighting substituent effects and functional diversity:
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|---|
| This compound | Cyclopropanol | Cyclobutyl | C₇H₁₂O | 112.17 | Bicyclic strain, tertiary alcohol |
| 1-Methylcyclopropylcarbinol | Cyclopropanol | Methyl | C₅H₁₀O | 86.13 | Simple alkyl substitution |
| Z-2-hydroxyethyl-1-methylcyclopropan-1-ol | Cyclopropanol | Methyl, hydroxyethyl | C₇H₁₂O₂ | 128.17 | Chiral center, bifunctional |
| 1-(O-tolyl)cyclopropan-1-ol | Cyclopropanol | O-tolyl (aromatic) | C₁₀H₁₂O | 148.20 | Aromatic π-system |
| 1-cyclopropylbut-3-yn-1-ol | Cyclopropanol | Cyclopropyl, alkyne | C₇H₁₀O | 110.15 | Alkyne functionality |
| 1-(propan-2-yl)cyclopropan-1-ol | Cyclopropanol | Isopropyl | C₆H₁₂O | 100.16 | Sterically bulky substituent |
Key Observations :
- Ring Strain : Cyclopropane derivatives exhibit greater strain than cyclobutane analogs, leading to higher reactivity in ring-opening reactions .
- Substituent Effects : Aromatic (e.g., o-tolyl) or alkyne groups enhance stability or enable click chemistry, respectively , while bulky substituents like isopropyl hinder nucleophilic attacks .
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Trends |
|---|---|---|---|---|
| This compound | N/A | N/A | ~14.2* | Low polarity (hydrophobic) |
| 1-cyclopropylbut-3-yn-1-ol | 201.4 (predicted) | 1.068 | 14.16 | Moderate in polar solvents |
| 1-(propan-2-yl)cyclopropan-1-ol | N/A | N/A | ~14.2* | High steric hindrance |
*Estimated based on cyclopropanol analogs .
Notable Trends:
- Boiling Points : Alkyne-containing derivatives (e.g., 1-cyclopropylbut-3-yn-1-ol) exhibit higher boiling points due to increased molecular weight and polarity .
- Acidity: Cyclopropanols generally have pKa values near 14, similar to tertiary alcohols, but electron-withdrawing substituents (e.g., nitriles) can lower pKa significantly .
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